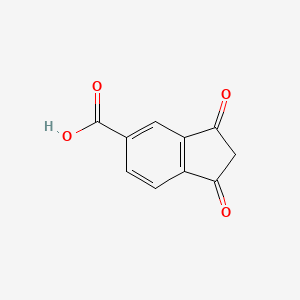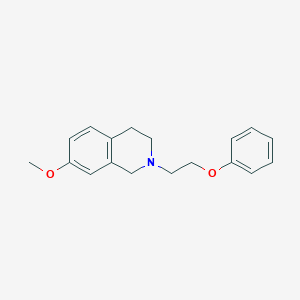
Isoquinoline, 1,2,3,4-tetrahydro-7-methoxy-2-(2-phenoxyethyl)-
Overview
Description
Isoquinoline, 1,2,3,4-tetrahydro-7-methoxy-2-(2-phenoxyethyl)- is a synthetic compound belonging to the isoquinoline family This compound is characterized by its complex structure, which includes a tetrahydroisoquinoline core substituted with methoxy and phenoxyethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 1,2,3,4-tetrahydro-7-methoxy-2-(2-phenoxyethyl)- typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) to form the isoquinoline core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Isoquinoline, 1,2,3,4-tetrahydro-7-methoxy-2-(2-phenoxyethyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), selenium dioxide (SeO2)
Reduction: Sodium borohydride (NaBH4), catalytic hydrogenation
Substitution: Various nucleophiles, often under basic or acidic conditions
Major Products
The major products formed from these reactions include nitrones, decahydroisoquinoline derivatives, and various substituted isoquinolines depending on the specific reagents and conditions used.
Scientific Research Applications
Isoquinoline, 1,2,3,4-tetrahydro-7-methoxy-2-(2-phenoxyethyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Isoquinoline, 1,2,3,4-tetrahydro-7-methoxy-2-(2-phenoxyethyl)- involves its interaction with various molecular targets and pathways. It can modulate neurotransmitter systems, particularly dopamine, by inhibiting enzymes involved in dopamine metabolism . This interaction is believed to contribute to its neuroprotective effects. Additionally, the compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog without the methoxy and phenoxyethyl substitutions, known for its presence in various bioactive compounds.
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure with a methoxy group at a different position, used in the synthesis of anti-tumor agents.
Nomifensine: A 4-substituted tetrahydroisoquinoline with antidepressant properties.
Uniqueness
Isoquinoline, 1,2,3,4-tetrahydro-7-methoxy-2-(2-phenoxyethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and phenoxyethyl groups enhances its potential interactions with biological targets, making it a valuable compound for research and development in medicinal chemistry.
Properties
IUPAC Name |
7-methoxy-2-(2-phenoxyethyl)-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-20-18-8-7-15-9-10-19(14-16(15)13-18)11-12-21-17-5-3-2-4-6-17/h2-8,13H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBSJTZPWJFDRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCN(C2)CCOC3=CC=CC=C3)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701176790 | |
| Record name | Isoquinoline, 1,2,3,4-tetrahydro-7-methoxy-2-(2-phenoxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701176790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1333577-53-9 | |
| Record name | Isoquinoline, 1,2,3,4-tetrahydro-7-methoxy-2-(2-phenoxyethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1333577-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoquinoline, 1,2,3,4-tetrahydro-7-methoxy-2-(2-phenoxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701176790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


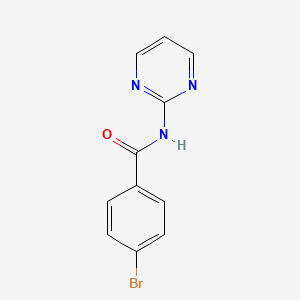
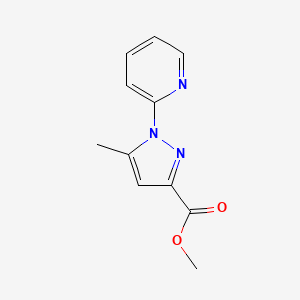
![potassium;[2-nitro-3-oxo-3-[4-(trifluoromethyl)anilino]prop-1-enylidene]azanide](/img/structure/B6614354.png)
![1',3',3'-trimethylspiro[4H-1,2-oxazole-5,2'-indole]](/img/structure/B6614355.png)
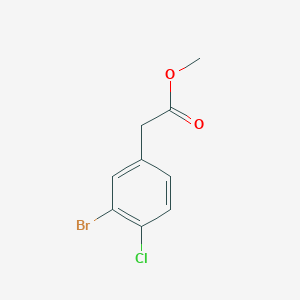

![(S)-(-)-N-[1-(Hydroxymethyl)-2-phenylethyl]-4-methylbenzenesulfonamide](/img/structure/B6614382.png)
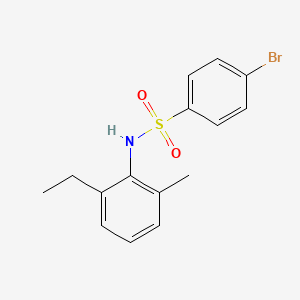
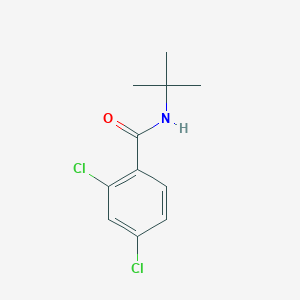
![3-[(2,2-dichlorocyclopropyl)methyl]imidazolidine-2,4-dione](/img/structure/B6614409.png)
![4-Chloro-n-[2-(difluoromethoxy)phenyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B6614413.png)
![6-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6614418.png)
